3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol
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Overview
Description
3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol is a complex organic compound featuring a pyridine ring substituted with a hydroxyphenyl group and an aminomethylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using microwave irradiation to reduce reaction times and improve yields . Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxy(pyridin-2-yl)methyl)phenol: Similar structure but with different substitution patterns.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Different core structure but similar functional groups.
Uniqueness
3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
821784-55-8 |
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Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-[[[5-(4-hydroxyphenyl)pyridin-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C19H18N2O2/c22-18-6-4-16(5-7-18)17-8-15(12-21-13-17)11-20-10-14-2-1-3-19(23)9-14/h1-9,12-13,20,22-23H,10-11H2 |
InChI Key |
PTAFTERNRLILOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNCC2=CC(=CN=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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